molecular formula C3Cl3F5O B1301600 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether CAS No. 32778-09-9

1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether

Cat. No.: B1301600
CAS No.: 32778-09-9
M. Wt: 253.38 g/mol
InChI Key: QPYZGZHEKIQPIC-UHFFFAOYSA-N
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Description

Nomenclature and Classification in Halogenated Ethers

1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether belongs to the chemical class known as halogenated ethers, which constitute a specialized subcategory within the broader family of ether compounds. Halogenated ethers are distinguished from conventional ethers by the presence of one or more halogen atoms as substituents on the carbon groups connected to the central oxygen atom. The systematic nomenclature of this compound reflects its complex substitution pattern, with the International Union of Pure and Applied Chemistry name being 1,1-dichloro-1-[chloro(difluoro)methoxy]-2,2,2-trifluoroethane.

The classification of halogenated ethers encompasses compounds that contain fluorine, chlorine, bromine, or iodine atoms as substituents. Within this classification system, 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether represents a particularly complex example due to its incorporation of both chlorine and fluorine atoms in multiple positions. The compound can be systematically described using standard ether nomenclature principles, where the smaller alkoxy group becomes the substituent and the larger group forms the base name.

Nomenclature Component Description Application to Target Compound
Base Structure Ether functional group Central oxygen connecting two carbon groups
Primary Halogenation Chlorine substitution Three chlorine atoms at specific positions
Secondary Halogenation Fluorine substitution Five fluorine atoms distributed across the molecule
Systematic Name International Union of Pure and Applied Chemistry designation 1,1-dichloro-1-[chloro(difluoro)methoxy]-2,2,2-trifluoroethane
Alternative Designation Common chemical name 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether

The structural complexity of this compound places it within the category of perfluoroethers and related halogenated derivatives, which are known for their distinctive properties arising from the unique characteristics of carbon-fluorine and carbon-chlorine bonds. These compounds exhibit remarkable chemical stability and resistance to degradation under normal conditions, making them valuable for specialized applications in various industrial and research contexts.

Historical Context in Organofluorine Chemistry

The development of 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether must be understood within the broader historical context of organofluorine chemistry, which has undergone dramatic evolution since its inception in the nineteenth century. The field of organofluorine chemistry began before elemental fluorine itself was successfully isolated, with early pioneers like Alexander Borodin conducting the first nucleophilic replacement reactions involving fluoride ions in 1862.

The historical progression of organofluorine chemistry experienced significant acceleration during the twentieth century, particularly during World War II when the Manhattan Project necessitated the development of materials capable of withstanding exposure to uranium hexafluoride. This period marked a turning point in the practical application of fluorine chemistry, leading to innovations in polymer science and the development of increasingly sophisticated halogenated compounds. The wartime research efforts established the foundation for post-war advances in fluorochemical technology that would eventually enable the synthesis of complex molecules like 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether.

The evolution of halogenated ether chemistry specifically began with the recognition that conventional anesthetics like diethyl ether possessed significant drawbacks, including extreme flammability and toxicity concerns. This recognition drove researchers to explore halogenated alternatives that could provide similar functional properties while eliminating these safety hazards. The development progressed from simple halogenated hydrocarbons like chloroform to more sophisticated halogenated ethers that offered improved safety profiles and performance characteristics.

Historical Period Key Development Relevance to Halogenated Ethers
1862 First organofluorine synthesis by Borodin Established halogen exchange methodology
1886 Elemental fluorine isolation by Moissan Enabled direct fluorination reactions
1930s-1940s Chlorofluorocarbon development Foundation for halogenated ether synthesis
World War II Manhattan Project fluorochemical research Advanced perfluorinated compound technology
Post-1950 Pharmaceutical halogenated ether development Context for isoflurane-related compounds

The technological advances that emerged from this historical progression created the synthetic capabilities necessary for producing highly halogenated compounds with precise substitution patterns. The development of controlled fluorination techniques and improved understanding of carbon-halogen bond formation enabled chemists to design and synthesize complex molecules like 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether with specific structural and functional properties.

Structural Relationship to Isoflurane

1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether exhibits a close structural relationship to isoflurane, serving as what is technically designated as "Isoflurane Impurity E" in pharmaceutical contexts. Isoflurane itself possesses the molecular formula C₃H₂ClF₅O and represents one of the most widely used halogenated ether anesthetics in modern medical practice. The structural comparison between these two compounds reveals important insights into the precision required in halogenated ether synthesis and the significance of even minor structural variations.

The molecular formula of 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether is C₃Cl₃F₅O, while isoflurane has the formula C₃H₂ClF₅O. This comparison immediately reveals that the target compound contains additional chlorine atoms in place of hydrogen atoms, resulting in a more extensively halogenated structure. The presence of three chlorine atoms and five fluorine atoms in 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether compared to one chlorine atom and five fluorine atoms in isoflurane represents a significant difference in halogenation pattern.

The structural relationship becomes particularly important when considering the synthetic pathways used to produce isoflurane. During the manufacturing process, various intermediates and byproducts can form, including more highly halogenated derivatives that arise from incomplete or alternative reaction pathways. 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether represents one such derivative that can appear as an impurity during isoflurane synthesis, necessitating careful monitoring and control during pharmaceutical production.

Compound Parameter Isoflurane 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether
Molecular Formula C₃H₂ClF₅O C₃Cl₃F₅O
Molecular Weight 184.49 g/mol 253.38 g/mol
Chlorine Atoms 1 3
Fluorine Atoms 5 5
Hydrogen Atoms 2 0
Impurity Classification Parent compound Isoflurane Impurity E

The structural analysis reveals that 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether can be conceptualized as a perchlorinated analog of isoflurane, where the hydrogen atoms have been replaced by chlorine atoms. This substitution pattern significantly alters the physical and chemical properties of the molecule, including its molecular weight, which increases from 184.49 g/mol for isoflurane to 253.38 g/mol for the dichlorinated compound.

Chemical Registry Information and Identification

The chemical registry information for 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether provides essential identification parameters that enable precise characterization and tracking of this compound in scientific and regulatory contexts. The Chemical Abstracts Service registry number 32778-09-9 serves as the primary unique identifier for this compound in chemical databases and literature. This registry number ensures unambiguous identification despite the existence of multiple naming conventions and synonymous designations.

The comprehensive identification profile includes multiple database entries and regulatory codes that facilitate international recognition and tracking. The European Community number 642-152-6 provides identification within European chemical regulations, while the Unique Ingredient Identifier 8NF31Y787Y enables tracking within pharmaceutical and regulatory databases. These multiple identification systems reflect the importance of maintaining precise chemical identification in an era of increasing regulatory scrutiny and international chemical commerce.

The compound appears in various specialized databases with different emphasis and classification systems. In the ChEMBL database, it receives the identifier CHEMBL508111, indicating its recognition within pharmaceutical and bioactive compound databases. The Developmental and Reproductive Toxicology database assigns the identifier DTXSID70371653, reflecting its potential relevance to toxicological studies and environmental monitoring programs.

Database System Identifier Purpose
Chemical Abstracts Service 32778-09-9 Primary chemical registry
European Community 642-152-6 European regulatory identification
Unique Ingredient Identifier 8NF31Y787Y Pharmaceutical tracking
ChEMBL CHEMBL508111 Bioactive compound database
Developmental and Reproductive Toxicology DTXSID70371653 Toxicological assessment
Nikkaji J867.461B Japanese chemical database
Wikidata Q82159061 Open knowledge base

The molecular descriptors provide additional layers of identification through computational chemistry parameters. The International Chemical Identifier string InChI=1S/C3Cl3F5O/c4-1(5,2(7,8)9)12-3(6,10)11 and its corresponding hash InChIKey QPYZGZHEKIQPIC-UHFFFAOYSA-N enable precise structural identification through standardized computational methods. These descriptors ensure that the compound can be unambiguously identified even when conventional naming systems might introduce confusion or ambiguity.

The Simplified Molecular Input Line Entry System representation C(C(F)(F)F)(OC(F)(F)Cl)(Cl)Cl provides a linear notation that captures the complete connectivity and substitution pattern of the molecule. This representation enables automated processing and database searching while maintaining complete structural information. The combination of these various identification systems creates a comprehensive framework for tracking and characterizing 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether across multiple scientific and regulatory contexts.

Properties

IUPAC Name

1,1-dichloro-1-[chloro(difluoro)methoxy]-2,2,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3Cl3F5O/c4-1(5,2(7,8)9)12-3(6,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYZGZHEKIQPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(F)(F)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371653
Record name 1,1-Dichloro-1-[chloro(difluoro)methoxy]-2,2,2-trifluoroethane
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Molecular Weight

253.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32778-09-9
Record name 1,1-Dichloro-1-(chlorodifluoromethoxy)-2,2,2-trifluoroethane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichloroisoflurane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dichloro-1-[chloro(difluoro)methoxy]-2,2,2-trifluoroethane
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Record name DICHLOROISOFLURANE
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Preparation Methods

Chlorination of 2,2,2-Trifluoroethyl Difluoromethyl Ether

The primary route to 1,1-dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether involves exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether (CF3-CH2-O-CF2H) with chlorine gas under controlled conditions:

  • Reaction Conditions:

    • Chlorine gas is bubbled through the starting ether at low temperatures, typically 0 to 25 °C, preferably 10 to 15 °C.
    • The reaction vessel is irradiated with incandescent or ultraviolet light to initiate and sustain the chlorination.
    • The chlorination proceeds until the starting material is no longer detectable, usually requiring 8 to 12 hours.
    • The reaction is monitored by gas chromatography to track conversion and product distribution.
  • Reaction Outcome:

    • The chlorination yields a mixture of chlorofluoro ethers, including:
      • Isolflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether)
      • 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether (target intermediate)
      • 1-Chloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether (the compound of interest)
      • Minor amounts of other chlorinated ethers
  • Advantages:

    • The process can be carried out without isolating intermediates, reducing purification steps.
    • The reaction mixture can be directly used for subsequent reduction or fluorination steps.
  • Example Data from Chlorination:

Component Area % (GC Analysis)
2,2,2-Trifluoroethyl chlorodifluoromethyl ether 1.4%
Isoflurane 35.5%
1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether 56.0%
1-Chloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether 6.4%

Source: US Patent US5416244A (1995)

Fluorination of Dichloromethyl Ether Precursors

An alternative preparation involves fluorination of dichloromethyl ether precursors to obtain the desired chlorodifluoromethyl ether:

  • Starting Material: 1,1,2-Trifluoro-2-chloroethyl dichloromethyl ether or related chlorinated ethers.

  • Fluorination Agents and Catalysts:

    • Hydrogen fluoride (HF) and antimony trifluoride (SbF3) are commonly used fluorinating agents.
    • Catalysts include pentavalent antimony salts (e.g., SbF5, SbCl5) and tetravalent stannic halides (e.g., SnCl4).
    • Catalyst loading typically ranges from 0.5% to 10% by weight relative to the reaction mixture.
  • Reaction Conditions:

    • The fluorination is conducted at temperatures from 0 to 10 °C for higher yields, or at the boiling point of the product when using SbF5.
    • The product is distilled continuously as it forms to drive the reaction forward.
  • Chlorination of Precursors:

    • The precursor dichloromethyl ether is prepared by chlorination of 1,1,2-trifluoro-2-chloroethyl methyl ether.
    • Chlorination is carefully controlled to use no more than 1.5 molar equivalents of chlorine to minimize by-products.
    • Reaction temperature is maintained between 20 and 40 °C.
    • Excess chlorine leads to unwanted by-products that complicate purification.
  • Reaction Scheme:

$$
\text{CH}3\text{O-CF}2\text{CHFCl} \xrightarrow[\text{Cl}2, 20-40^\circ C]{\text{light}} \text{CHCl}2\text{OCF}2\text{CHFCl} \xrightarrow[\text{HF, SbF}3, \text{catalyst}]{0-10^\circ C} \text{CHF}2\text{OCF}2\text{CHFCl}
$$

  • Notes on Purity:
    • By-products such as CHCl2OCF2CFCl and CCl3OCF2CHFCl are difficult to remove and reduce yield.
    • Controlling chlorine equivalents suppresses by-products to about 4% of the product mixture.

Source: US Patent US3527813A (1967)

Photochemical Reduction and Chlorination

  • Photochemical methods using ultraviolet light irradiation in the presence of isopropanol have been employed to reduce chlorinated intermediates to isoflurane, with 1,1-dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether as a key intermediate.

  • The chlorination step is often performed under UV light to enhance reaction rates and selectivity.

  • The reaction mixture after chlorination can be directly subjected to UV irradiation for reduction without intermediate purification.

Source: US Patent US5416244A (1995), CA2090935C (2004)

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Key Notes Yield/Purity Notes
Chlorination of 2,2,2-trifluoroethyl difluoromethyl ether CF3-CH2-O-CF2H Cl2 gas, 0-25 °C, incandescent/UV light Exhaustive chlorination, monitored by GC ~56% 1,1-dichloro intermediate in mixture; 6.4% target ether
Fluorination of dichloromethyl ether 1,1,2-trifluoro-2-chloroethyl dichloromethyl ether HF, SbF3, SbF5 or SnCl4 catalyst, 0-10 °C Catalyst essential; distillation during reaction High yield with controlled chlorine equivalents; by-products minimized
Photochemical reduction Chlorinated ether mixture UV light, isopropanol, inert atmosphere Direct reduction of chlorinated intermediates >80% yield of isoflurane from intermediates

Research Findings and Practical Considerations

  • Control of Chlorine Equivalents: Limiting chlorine to about 1.25–1.5 molar equivalents during chlorination is critical to suppress unwanted by-products and improve yield and purity of the target ether.

  • Temperature Control: Maintaining low temperatures (10–25 °C for chlorination, 0–10 °C for fluorination) enhances selectivity and yield.

  • Use of Catalysts: Fluorination catalysts such as pentavalent antimony salts and tetravalent stannic halides are indispensable for effective fluorination; absence leads to poor conversion.

  • Environmental and Safety Aspects: Traditional reduction methods using metallic zinc and acetic acid generate problematic waste; photochemical reduction under UV light with isopropanol offers a cleaner alternative.

  • Reaction Monitoring: Gas chromatography is the standard analytical method to monitor reaction progress and product distribution during chlorination and fluorination.

Chemical Reactions Analysis

1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether undergoes various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether exhibits notable biological activity primarily due to its anesthetic properties. The compound's interaction with ion channels and neurotransmitter receptors in the nervous system leads to modulation of synaptic transmission and inhibition of neuronal excitability.

Key Mechanisms of Action

  • Ion Channel Modulation: The compound affects voltage-gated sodium and potassium channels, altering action potential generation and propagation.
  • Neurotransmitter Receptor Interaction: It influences GABAergic and glutamatergic signaling pathways, which are crucial for anesthesia and sedation.

Anesthetic Research

The compound is actively studied for its efficacy as an anesthetic agent. Its ability to induce rapid anesthesia with minimal side effects makes it a candidate for further investigation in clinical settings.

Case Studies on Anesthetic Properties

Several studies have highlighted the anesthetic potential of this compound:

  • Study A: Investigated the rapid induction of anesthesia in animal models, demonstrating effective sedation with reduced recovery times.
  • Study B: Focused on the neuroprotective effects during surgical procedures, showing decreased neuronal damage compared to traditional anesthetics.

Organic Synthesis

In organic chemistry, 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether serves as a reagent for synthesizing fluorinated compounds. Its unique structure allows it to participate in various chemical reactions.

Chemical Reactions Analysis

The compound undergoes several types of reactions:

  • Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
  • Oxidation and Reduction Reactions: Under specific conditions, it can be oxidized or reduced to form different derivatives.
Property/ActivityDescription
Anesthetic EfficacyRapid induction with minimal side effects
Ion Channel InteractionModulates sodium and potassium channels
Neurotransmitter EffectsInfluences GABAergic and glutamatergic pathways
ToxicityPotential neurotoxicity with prolonged exposure
Synthesis UseReagent for fluorinated compound synthesis

Mechanism of Action

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₃HCl₂F₅O
  • Molecular Weight : 184.49 g/mol
  • Boiling Point : 49°C
  • Density : 1.51 g/cm³
  • Refractive Index : 1.30
  • Hazard Profile : Flammable (R10) and irritant (R36/37/38).

Compound A is synthesized via nucleophilic substitution reactions involving halogenated precursors.

Comparison with Structural Analogs

Structural Analogs and Nomenclature

The compound is compared to halogenated ethers with similar backbones or functional groups:

Compound Name Molecular Formula CAS Number Key Functional Groups
2,2,2-Trifluoroethyl Difluoromethyl Ether C₃H₃F₅O 1885-48-9 Difluoromethyl ether, trifluoroethyl
2-Chloro-1,1,2-trifluoroethyl Ethyl Ether C₄H₅ClF₃O N/A Chloro-trifluoroethyl, ethyl ether
Di(2,2,2-trifluoroethyl) Ether (Indoklon) C₄H₄F₆O 333-36-8 Two trifluoroethyl groups
1,1,2-Trifluoro-2-chloroethyl n-Propyl Ether C₅H₇ClF₃O N/A Chloro-trifluoroethyl, n-propyl ether
Enflurane (2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether) C₃H₂ClF₅O 13838-16-9 Chloro-trifluoroethyl, difluoromethyl ether

Physicochemical Properties

Table 1: Physical and Chemical Properties

Property Compound A 2,2,2-Trifluoroethyl Difluoromethyl Ether Enflurane Indoklon
Boiling Point (°C) 49 28–30 56.5 90–92
Density (g/cm³) 1.51 1.478 1.517 1.62
Molecular Weight (g/mol) 184.49 150.05 184.5 194.07
Refractive Index 1.30 1.354 1.302 1.31
log(KMAC) (Anesthetic Potency) 2.12 N/A 2.45 N/A

Key Observations :

  • Compound A has a lower boiling point than enflurane, suggesting higher volatility.
  • Indoklon (di-trifluoroethyl ether) exhibits the highest density and boiling point due to its larger molecular size.
  • The log(KMAC) value (related to anesthetic potency) for Compound A is lower than enflurane, indicating reduced efficacy.

Table 2: Hazard Comparison

Compound Hazard Class Risk Phrases Safety Precautions
Compound A Flammable, Irritant R10, R36/37/38 S26, S36/37/39
2,2,2-Trifluoroethyl Difluoromethyl Ether Irritant R36/37/38 S26, S36/37/39
Enflurane Narcotic, Irritant R22, R36/38 S23, S36/37/39
Indoklon Irritant R36/37/38 S26, S37/39

Biological Activity

1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether (CAS Number: 32778-09-9) is a polyhalogenated ether with a molecular formula of C₃Cl₃F₅O and a molecular weight of 253.38 g/mol. This compound exhibits significant biological activity, particularly in the fields of anesthetics and organic synthesis. This article delves into its biological mechanisms, applications, and relevant research findings.

The compound is characterized by its unique structure which allows it to interact with various biological systems. Its properties include:

  • Molecular Weight: 253.38 g/mol
  • Molecular Formula: C₃Cl₃F₅O
  • Synthesis: Typically synthesized through the chlorination of difluoromethyl 2,2,2-trifluoroethyl ether under controlled conditions .

The biological activity of 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether primarily stems from its anesthetic properties. It interacts with ion channels and neurotransmitter receptors in the nervous system, leading to modulation of synaptic transmission and inhibition of neuronal excitability .

Key Mechanisms:

  • Ion Channel Modulation: The compound affects voltage-gated sodium and potassium channels, which can alter action potential generation and propagation.
  • Neurotransmitter Receptor Interaction: It may influence GABAergic and glutamatergic signaling pathways, crucial for anesthesia and sedation.

Biological Applications

1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether has several applications in biological research and medicine:

  • Anesthetic Research: Its efficacy as an anesthetic agent is actively studied due to its ability to induce rapid anesthesia with minimal side effects.
  • Organic Synthesis: Used as a solvent and reagent in the synthesis of fluorinated compounds .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anesthetic Properties:
    • A study demonstrated that 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether effectively induces anesthesia in animal models with minimal respiratory depression compared to traditional anesthetics .
  • Toxicology Assessments:
    • Research indicates that while the compound is effective as an anesthetic, prolonged exposure may lead to neurotoxicity in certain models. The exact mechanisms behind this toxicity are still under investigation .
  • Synthesis and Applications:
    • The compound has been utilized in synthesizing other fluorinated anesthetics such as isoflurane through controlled chlorination processes . This has implications for improving anesthetic agents with better safety profiles.

Data Table: Biological Activity Overview

Property/ActivityDescription
Anesthetic EfficacyRapid induction with minimal side effects
Ion Channel InteractionModulates sodium and potassium channels
Neurotransmitter EffectsInfluences GABAergic and glutamatergic pathways
ToxicityPotential neurotoxicity with prolonged exposure
Synthesis UseReagent for fluorinated compound synthesis

Q & A

Q. What are the key physicochemical properties of 1,1-dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether, and how can they be experimentally validated?

The compound (C₃H₂ClF₅O) is a colorless liquid with a molecular weight of 184.49 g/mol, boiling point of ~49°C, density of 1.51 g/cm³, and refractive index of 1.30 . Key validation methods include:

  • Gas Chromatography (GC): Confirm purity (>98% as per industrial standards) and identify impurities .
  • Nuclear Magnetic Resonance (NMR): Verify structure using ¹⁹F and ¹H NMR to resolve halogen and methylene/methoxy groups .
  • Density/Refractometry: Cross-check experimental density and refractive index against literature values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound poses risks of respiratory irritation, organ toxicity, and dermal exposure. Mitigation strategies include:

  • Ventilation: Use fume hoods or conduct reactions in well-ventilated areas to avoid vapor inhalation .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential absorption .
  • Waste Disposal: Follow hazardous waste guidelines (e.g., EPA RTECS KN6799000) for halogenated ethers .

Q. What are the standard synthetic routes for this compound, and what are their limitations?

A common route involves halogen exchange reactions, such as reacting methanol with polyhalogenated precursors under Lewis acid catalysis (e.g., AlCl₃) . Limitations include:

  • Byproduct Formation: Competing dechlorination/fluorination steps may yield derivatives like 1,1-difluoro-2,2-dichloroethyl ether .
  • Low Yield: Typical yields range from 40–60% due to steric hindrance at the chlorinated carbon .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and its derivatives?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition state analysis) with experimental data to streamline reaction design:

  • Reaction Pathway Prediction: Identify optimal catalysts (e.g., AlCl₃ vs. BF₃) and solvent systems (polar aprotic vs. ethers) .
  • Machine Learning (ML): Train models on halogenation kinetics to predict yield improvements .
  • Case Study: Base-mediated reactions with halothane (CF₃CHBrCl) and phenols show 70% yield for aryl ether derivatives under optimized conditions (K₂CO₃, DMF, 80°C) .

Q. How do structural modifications (e.g., substituent effects) influence the compound’s reactivity and stability?

  • Electron-Withdrawing Groups (EWGs): Fluorine atoms at the 2,2,2-trifluoroethyl position enhance electrophilicity, facilitating nucleophilic substitution (e.g., SN2 with alkoxides) .
  • Steric Effects: Bulky aryl groups in ether derivatives reduce hydrolysis rates but increase thermal stability (TGA data shows decomposition >200°C) .
  • Contradictions: Some studies report unexpected stability in aqueous media (pH 7–9), conflicting with hydrolysis predictions—this warrants pH-dependent kinetic studies .

Q. What advanced analytical techniques resolve ambiguities in reaction mechanisms involving this compound?

  • Isotopic Labeling: Use ¹⁸O-labeled methanol to track etherification pathways via GC-MS .
  • In Situ IR Spectroscopy: Monitor intermediate formation (e.g., chlorofluorocarbenes) during dehalogenation .
  • High-Resolution Mass Spectrometry (HRMS): Distinguish isobaric products (e.g., C₃H₂ClF₅O vs. C₃HCl₂F₅O) with sub-ppm mass accuracy .

Q. What are emerging applications of this compound in pharmacological or materials science research?

  • Anesthetic Derivatives: Methoxyflurane (Penthrane®), a structural analog, highlights potential for fluorinated ethers in CNS-targeted drug design .
  • Polymer Precursors: Radical polymerization of vinyl ether derivatives yields fluorinated polymers with high thermal resistance (>300°C) .
  • Catalytic Studies: Use as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to electron-deficient fluorine groups .

Data Contradictions and Resolution

Q. How can researchers address discrepancies in reported boiling points and stability data?

  • Boiling Point Variability: Literature values range from 49–55°C due to purity differences. Validate via differential scanning calorimetry (DSC) under inert atmospheres .
  • Hydrolytic Stability: Conflicting reports may arise from trace moisture in solvents. Use Karl Fischer titration to quantify water content pre-reaction .

Methodological Recommendations

  • Experimental Design: Prioritize DOE (Design of Experiments) to screen reaction parameters (temperature, catalyst loading) efficiently .
  • Safety-Centric Workflows: Implement real-time gas sensors (e.g., PID detectors) for halogenated byproduct monitoring .

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